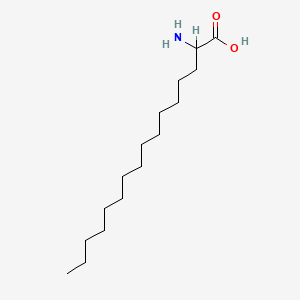

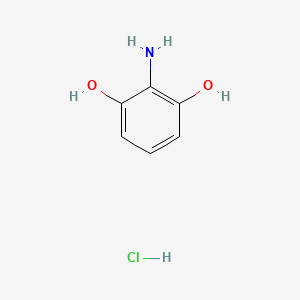

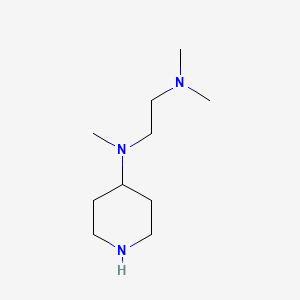

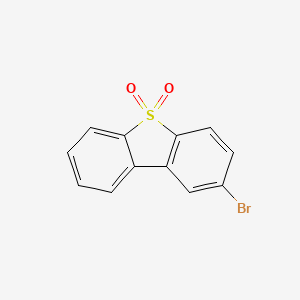

![molecular formula C17H18O3 B1268359 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 351066-35-8](/img/structure/B1268359.png)

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves regioselective protection and condensation reactions. For example, the protection of hydroxyl groups in dihydroxybenzaldehydes can be achieved using different protecting groups, yielding products with varied yields (Plourde & Spaetzel, 2002). Additionally, the synthesis of derivatives through reactions with amino compounds or alcohols, optimized by computational methods, has been reported to explore electronic and structural properties (Medetalibeyoğlu et al., 2018).

Molecular Structure Analysis

Spectroscopic studies, including NMR and X-ray crystallography, provide insights into the molecular structure of similar compounds. The structural determination of benzaldehyde derivatives elucidates aspects like bond lengths, angles, and overall molecular geometry, contributing to a deeper understanding of their chemical behavior (Özay et al., 2013).

Chemical Reactions and Properties

Benzaldehyde derivatives participate in various chemical reactions, including oxidative conversions to benzaldehydes or acetals, showcasing their reactivity and functional group transformations (Trutschel et al., 1991). Their interaction with different reagents and conditions can lead to a wide range of products, highlighting their versatility in synthetic chemistry.

科学研究应用

Synthesis and Optical Nonlinear Properties

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde and its derivatives are used in the synthesis of Schiff base compounds, which have shown potential in nonlinear optics. For example, a study by Abdullmajed et al. (2021) synthesized two Schiff base compounds using 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. These compounds exhibited notable nonlinear refractive indices and optical limiting properties, making them candidates for use as optical limiters (Abdullmajed et al., 2021).

Copolymerization with Styrene

Another application involves copolymerization with styrene. Kharas et al. (2015) conducted a study where novel trisubstituted ethylenes, including derivatives of 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, were copolymerized with styrene. These copolymers were characterized for their composition and thermal properties, demonstrating potential applications in materials science (Kharas et al., 2015).

Regioselective Protection

In the field of organic chemistry, the compound has been involved in studies on regioselective protection. Plourde and Spaetzel (2002) achieved regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde using different protecting groups. This study highlights its role in facilitating selective chemical reactions (Plourde & Spaetzel, 2002).

Photocatalytic Oxidation Studies

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde derivatives have been studied for their role in photocatalytic oxidation. Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide under visible light irradiation. These findings are crucial for understanding the mechanisms behind selective photocatalytic oxidation (Higashimoto et al., 2009).

Bio-Antimutagenic Potential

The compound has also been evaluated for its bio-antimutagenic properties. Watanabe et al. (1988) investigated the antimutagenic effects of benzaldehyde and its derivatives, including 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, on mutagenesis induced by 4-nitroquinoline 1-oxide in Escherichia coli. This research contributes to our understanding of the antimutagenic potential of these compounds (Watanabe et al., 1988).

安全和危害

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm the product’s identity and/or purity . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

属性

IUPAC Name |

3-ethoxy-4-[(4-methylphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-3-19-17-10-15(11-18)8-9-16(17)20-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIGHSVEHALSOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341145 |

Source

|

| Record name | 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | |

CAS RN |

351066-35-8 |

Source

|

| Record name | 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。